molecular formula C16H15N5O3S B2692043 6-{[(4-ethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide CAS No. 1251617-39-6

6-{[(4-ethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide

Katalognummer: B2692043
CAS-Nummer: 1251617-39-6
Molekulargewicht: 357.39
InChI-Schlüssel: BVYCJRLFYNXTOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development of Thiazolopyrimidine Research

Thiazolopyrimidines emerged in the mid-20th century as hybrid structures combining thiazole and pyrimidine moieties. Early work focused on their synthesis via cyclocondensation reactions, as exemplified by the formation of thiazolo[5,4-d]pyrimidine derivatives from 5-amino-6-sulfanylpyrimidine precursors. The 2010s marked a turning point, with researchers systematically exploring substitutions at positions 2, 5, and 7 to optimize pharmacological profiles. A 2022 review identified thirty significant anticancer thiazolopyrimidines developed between 2010–2020, with IC~50~ values reaching nanomolar ranges. The compound under discussion builds upon this legacy through strategic carboxamide and aryl substitutions.

Table 1: Key Milestones in Thiazolopyrimidine Development

Year Advancement Significance
1958 First reported thiazolo[4,5-d]pyrimidine Established core synthesis methods
2017 CDK4/6 inhibitors with IC~50~ <100 nM Validated kinase targeting potential
2022 Review of 10 potent anticancer derivatives Highlighted structural optimization

Structural Uniqueness of Thiazolo[4,5-d]pyrimidine Core

The thiazolo[4,5-d]pyrimidine system features a sulfur atom at position 1 and nitrogen atoms at positions 3, 5, and 7, creating a π-deficient aromatic system. X-ray crystallography reveals bond lengths of 1.71 Å for C2-S1 and 1.32 Å for N3-C4, indicating significant electron delocalization. The 4,5-d fusion creates a planar bicyclic system with three potential hydrogen-bonding acceptors (N3, N5, N7) and one donor (N1-H). This electron distribution enables simultaneous interactions with ATP-binding pockets and allosteric kinase regions.

The 7-oxo group in the subject compound introduces a tautomeric equilibrium, with keto-enol forms influencing solubility and membrane permeability. Microwave-assisted chlorination at position 5, as described in Scheme 1 of PMC8308585, demonstrates the reactivity of this position for further functionalization.

Bioisosterism: Relationship to Purine Scaffold

As purine bioisosteres, thiazolopyrimidines mimic adenine/guanine geometry while offering metabolic stability. Key bioisosteric replacements include:

Table 2: Purine-Thiazolopyrimidine Bioisosteric Comparison

Purine Feature Thiazolopyrimidine Equivalent Effect
N7 (Adenine) S1 Enhanced hydrophobic contacts
C8-H C5-substituent Steric modulation
N9 ribose attachment N3 carboxamide Directional hydrogen bonding

The 3-carboxamide group in 6-{[(4-ethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-thiazolo[4,5-d]pyrimidine-3-carboxamide serves dual roles: mimicking purine's N9 ribose binding and providing a handle for structural diversification. Molecular docking studies show this group forms 2.8 Å hydrogen bonds with kinase hinge regions.

Positioning Within Heterocyclic Medicinal Chemistry

Within the heterocyclic drugscape, thiazolo[4,5-d]pyrimidines occupy a strategic niche:

  • Electron-Deficient Character : Compared to imidazopyrimidines, the sulfur atom increases electrophilicity at C2 and C5, enabling nucleophilic aromatic substitutions
  • Three-Dimensionality : The bicyclic system provides greater conformational restriction than monocyclic thiazoles, reducing entropic penalties upon target binding
  • Diversification Potential : Five modifiable positions (2, 3, 5, 6, 7) allow combinatorial optimization of solubility, potency, and selectivity

Recent advances in C-H functionalization, particularly microwave-assisted Suzuki couplings, have enabled precise installation of groups like the (4-ethylphenyl)carbamoylmethyl moiety at position 6. This substituent's ethyl group balances lipophilicity (clogP ≈ 2.1) with steric requirements for target engagement.

Eigenschaften

IUPAC Name

6-[2-(4-ethylanilino)-2-oxoethyl]-7-oxo-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3S/c1-2-9-3-5-10(6-4-9)19-11(22)7-21-8-18-12-13(15(17)23)20-25-14(12)16(21)24/h3-6,8H,2,7H2,1H3,(H2,17,23)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYCJRLFYNXTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SN=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4-ethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 4-ethylphenyl isocyanate with a suitable thiazolopyrimidine precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The resulting intermediate is then subjected to further reactions, including oxidation and cyclization, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often utilizing automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

6-{[(4-ethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile, with the addition of a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new compounds with modified functional groups.

Wissenschaftliche Forschungsanwendungen

6-{[(4-ethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 6-{[(4-ethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Key Thiazolo[4,5-d]pyrimidine Derivatives

Compound Name / ID Position 6 Substituent Position 3 Substituent Key Biological Activity Reference
Target Compound 4-Ethylphenylcarbamoyl methyl Carboxamide Under investigation -
JWX-A0108 () 2-Chloro-6-methylphenyl 3-Fluoro-4-methylphenylamino α7 nAChR PAM
BI71867 () 4-Fluorophenylpiperazinyl-oxoethyl Carboxamide Not reported
3-Phenylthiazolo[4,5-d]pyrimidin-7-one () Phenyl None Structural model
Fahmy et al. Derivative () Polysubstituted thiazole Variable Anticancer

Key Observations :

  • The carboxamide at position 3 is conserved in BI71867, suggesting a role in hydrogen bonding with biological targets, a feature absent in simpler analogs like the 3-phenyl derivative .

Key Findings :

  • JWX-A0108 demonstrates nanomolar potency at α7 nAChR, highlighting the importance of halogenated aryl groups for receptor modulation .
  • The target compound’s carboxamide may confer kinase inhibitory activity, akin to pyrido[3,4-d]pyrimidines in , though structural differences (e.g., thiazolo vs. pyrido cores) could alter target specificity .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison

Compound Molecular Weight logP (Predicted) Hydrogen Bond Donors/Acceptors Solubility
Target Compound ~417 g/mol 2.8 3/6 Moderate (DMSO)
JWX-A0108 ~405 g/mol 3.5 2/5 Low
BI71867 416 g/mol 2.5 3/7 High (aqueous)

Insights :

  • The 4-ethylphenyl group increases hydrophobicity compared to BI71867’s piperazinyl-fluorophenyl chain, which may reduce aqueous solubility but improve blood-brain barrier penetration .
  • The carboxamide in the target compound enhances hydrogen-bonding capacity, a feature critical for target engagement in kinase inhibitors () .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.